![molecular formula C18H25N3O3 B2899345 tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 876592-69-7](/img/structure/B2899345.png)

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

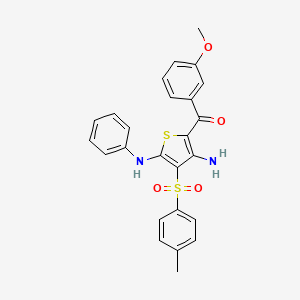

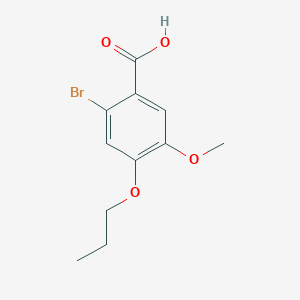

The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.31 and its Inchi Code is 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of these types of compounds can be complex. For example, the compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a structure described by the Inchi Code 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a storage temperature of 2-8C and is a solid at room temperature . Another similar compound, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, has a density of 1.16g/cm3, a boiling point of 375.5°C at 760 mmHg, and a flashing point of 180.9°C .Applications De Recherche Scientifique

Antibacterial Activities

Compounds similar to BKB59269 have been studied for their potential antibacterial properties. For instance, derivatives have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential application in developing new antibacterial agents .

Bioorganic Synthesis

The tert-butyl group in compounds like BKB59269 is often used in bioorganic synthesis due to its ability to protect functional groups during chemical reactions. This makes it valuable in the synthesis of complex organic molecules .

Prodrug Development

The tert-butyl ester moiety within BKB59269 suggests its use in prodrug strategies. Prodrugs are compounds that undergo metabolic conversion to release an active drug, and ester hydrolysis is a common activation step. The resistance of tert-butyl esters to hydrolysis can be leveraged to control drug release rates .

Chemical Reactions and Pathways

Compounds structurally related to BKB59269 have been studied for their reactivity in chemical reactions, providing insights into reaction pathways and mechanisms. This knowledge is crucial for designing efficient synthetic routes for pharmaceuticals and other chemicals .

Synthetic Routes Development

The synthesis of spirocyclic compounds like BKB59269 is of interest due to their presence in various bioactive molecules. Research into efficient and scalable synthetic routes for such compounds can lead to advancements in pharmaceutical manufacturing .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMNWJRFJGAMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2899262.png)

![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)

![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)

![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)